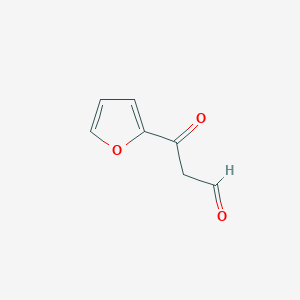

3-(Furan-2-yl)-3-oxopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUGRUUXCYVTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

-Keto Aldehyde Furan Derivatives: Synthesis, Mechanistic Pathways, and Biological Profiling

Executive Summary

The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery. Among versatile synthetic intermediates,

Chemical Reactivity & Mechanistic Foundations

The Bifunctional Nature and Tautomerism

-keto aldehydes, such as 4,4-dimethyl-3-oxo-pentanal, are characterized by the presence of both a ketone and an aldehyde functional group separated by a single methylene carbon[1]. This structural motif imparts exceptional reactivity:-

Electrophilicity: The aldehyde carbonyl is highly susceptible to nucleophilic attack, serving as the primary site for initial condensation reactions.

-

Acidity & Tautomerism: The

-protons are highly acidic, leading to a dynamic keto-enol tautomerism. In solution, these compounds often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding. This tautomerism can complicate analytical validation, often resulting in peak splitting during chromatographic separation if thermal degradation occurs[2].

Annulation Strategies for Furan Architectures

The conversion of

-

Acid-Catalyzed Cyclization: Under highly acidic conditions (pH < 3),

-keto aldehydes can undergo dehydration and cyclization to form furan rings. While sometimes observed as a byproduct in Paal-Knorr syntheses, this pathway can be optimized for targeted furan production[1]. -

Transition-Metal Catalyzed Cascades: Advanced methodologies utilize Palladium (Pd)-catalyzed cascade reactions to connect synthons to a furan moiety. This approach allows for late-stage oxidation and precise stereochemical control, a critical step in the total synthesis of complex furan-containing natural products like the PI3K inhibitor (+)-wortmannin[3].

-

Regioselective Condensations: Beyond furans, the electrophilicity of the

-keto aldehyde allows for regioselective condensation with hydrazines to form pyrazoles and tetrahydroindazolones, expanding the medicinal chemistry toolkit[4].

Logical workflow for the synthesis and validation of furan derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality into every experimental choice, creating a self-validating system for the researcher.

Protocol A: Synthesis of the -Keto Aldehyde Precursor (Claisen Condensation)

Objective: Synthesize 4,4-dimethyl-3-oxo-pentanal via the condensation of pinacolone and ethyl formate[1].

-

Enolate Formation: In a flame-dried, argon-purged flask, suspend sodium ethoxide (1.1 eq) in anhydrous diethyl ether. Cool the system to 0°C. Causality: Low temperatures are mandatory to control the highly exothermic deprotonation and prevent the self-condensation of pinacolone.

-

Nucleophilic Attack: Add a solution of pinacolone (1.0 eq) and ethyl formate (1.2 eq) dropwise with vigorous stirring. The pinacolone enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate[1].

-

Elimination & Driving Force: Allow the reaction to warm to room temperature, then reflux for 3 hours. The intermediate collapses, eliminating ethoxide. The highly acidic proton of the resulting

-keto aldehyde is immediately deprotonated by the base, driving the equilibrium forward[1]. -

Acidic Workup (Self-Validation Step): Cool the mixture and filter the precipitated sodium salt. Carefully acidify the salt with dilute HCl (1M) at 0°C until pH 5 is reached. Causality: Over-acidification (pH < 3) will trigger premature cyclization into unwanted furan byproducts[1]. Extract with diethyl ether.

-

Validation: Perform a Ferric Chloride (

) test on the organic layer. A deep purple/red color confirms the presence of the enol tautomer of the

Protocol B: Pd-Catalyzed Cascade Cyclization to Furan Architecture

Objective: Construct a highly substituted furan ring from the

-

Catalyst Preparation: In a glovebox, prepare a solution of

(5 mol%) and a suitable phosphine ligand (e.g., -

Cascade Reaction: Add the

-keto aldehyde (1.0 eq) and the coupling partner (e.g., an allylic or vinyl triflate, 1.2 eq). Add a mild base (e.g., -

Thermal Activation: Heat the mixture to 80°C for 12 hours. Causality: The palladium catalyst facilitates a cascade sequence involving initial cross-coupling followed by intramolecular cyclization via the enol oxygen, yielding the furan core[3].

-

Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Note: Avoid high-temperature Gas Chromatography (GC) during reaction monitoring, as

-keto intermediates undergo thermal degradation. Utilize Cold On-Column Injection or HPLC instead[2].

Pharmacological Profiling & Biological Activity

Furan derivatives synthesized from

Kinase Inhibition (PI3K Pathway)

One of the most prominent applications of this chemistry is the total synthesis of (+)-wortmannin and its analogs. Wortmannin is a potent, irreversible inhibitor of Phosphoinositide 3-kinase (PI3K). The furan ring in wortmannin, constructed via Pd-catalyzed cascade reactions from a

Mechanism of PI3K pathway inhibition by furan-derived wortmannin analogs.

Cardiotonic Steroids and Drug Metabolism

-keto aldehydes are pivotal in the synthesis of the A-ring of cardiotonic steroids like ouabagenin, which modulateEcological and Anti-inflammatory Roles

In nature, simpler furan derivatives (e.g., perillene and dendrolasin) synthesized from similar dicarbonyl precursors act as potent defense secretions and pheromones in insects[7]. Synthetically, related

Table 1: Comparative Synthesis and Biological Profiling

| Compound Class / Target | Synthesis Route | Key Reagents / Catalysts | Primary Biological Target | Typical Yield |

| Wortmannin Analogs | Pd-Catalyzed Cascade | PI3K Enzyme (Covalent) | 45–60% | |

| Ouabagenin Intermediates | Anionic Polycyclization | Nazarov Reagents, Base | 40–50% | |

| Tetrahydroindazolones | Domino Aza-Michael | Hydrazines, | Inflammatory Cytokines | 70–85% |

| Perillene (Furanoid) | Acid-Catalyzed Cyclization | Dilute Acid (pH < 3) | Ecological Receptors (Pheromone) | 65–80% |

Analytical Validation Strategies

The inherent instability of

-

Quantitative NMR (qNMR): qNMR is the gold standard for these compounds, as it allows for the precise quantification of the keto-enol ratio without subjecting the sample to thermal stress. The enol vinylic proton typically appears downfield (e.g., 7.5–8.5 ppm), providing a clear diagnostic signal.

-

Chromatographic Considerations: Standard GC-MS methods often lead to thermal cracking or rearrangement of the

-keto aldehyde into 2,4-pentanedione impurities. It is imperative to use Cold On-Column Injection and deactivated glass liners to prevent interaction with active silanol sites[2].

References

-

Total Synthesis of (−)-Batrachotoxinin A: A Local-Desymmetrization Approach. ResearchGate. Available at: [Link]

-

Studies Towards the Total Synthesis of Ouabagenin. ResearchGate. Available at: [Link]

-

PheromoneDatabase. AndoLab. Available at: [Link]

-

Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Orthogonal Regioselective Synthesis of N-Alkyl-3-substituted Tetrahydroindazolones. ResearchGate. Available at: [Link]

Sources

- 1. 4,4-Dimethyl-3-oxo-pentanal | 23459-13-4 | Benchchem [benchchem.com]

- 2. Pentanal, 3-oxo- | 623-38-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AndoLab -PheromoneDatabase- [lepipheromone.sakura.ne.jp]

Engineering Furan-Incorporated Heterocycles: Biological Activity and Synthesis of 3-(Furan-2-yl)-3-oxopropanal Derivatives

An in-depth technical analysis of the biological activity and synthetic utility of 3-(Furan-2-yl)-3-oxopropanal derivatives.

Executive Summary & Chemical Architecture

In modern drug discovery, the strategic incorporation of oxygen-containing heterocycles is a proven method for modulating the lipophilicity, metabolic stability, and target-binding affinity of small molecules. Among these, This compound and its derivatives have emerged as highly versatile building blocks.

From a structural perspective, this scaffold is a

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic descriptions. Here, we will dissect the causality behind the synthetic protocols, validate the pharmacological profiling of these derivatives, and provide actionable workflows for researchers looking to leverage this scaffold in their own drug development pipelines.

Mechanistic Pathway & Scaffold Evolution

The true value of this compound lies in its role as a precursor. The furan ring provides a

Below is the logical progression from raw starting materials to biologically active purine analogues.

Synthetic pathways from this compound to biologically active purine analogues.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale and a quality control (QC) checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate

This protocol generates the stable enolate salt of the

-

Reagent Preparation: Suspend sodium methoxide (25 mmol) in 50 mL of anhydrous diethyl ether.

-

Causality: Anhydrous conditions are mandatory. Moisture will hydrolyze the sodium methoxide, generating sodium hydroxide, which promotes unwanted Cannizzaro reactions or ester hydrolysis rather than the desired Claisen condensation.

-

-

Electrophile Addition: Add ethyl formate (25 mmol) to the suspension and cool the system to 0–5 °C using an ice bath.

-

Nucleophilic Attack: Dissolve 2-acetylfuran (25 mmol) in 25 mL of anhydrous ether and add it dropwise to the mixture over 30 minutes under vigorous stirring.

-

Causality: The dropwise addition at 0–5 °C maintains kinetic control. It ensures that the enolate of 2-acetylfuran immediately reacts with the highly electrophilic ethyl formate, preventing the 2-acetylfuran from undergoing self-aldol condensation.

-

-

Maturation & Isolation: Stir the reaction for an additional 2 hours at 0–5 °C. The product will precipitate as a solid sodium salt. Filter, wash with cold ether, and dry under a vacuum.

-

Self-Validation (QC): Perform FT-IR spectroscopy on the solid. You must observe a broad

(C=O) stretch shifted to ~1651 cm⁻¹ and an enol/enolate signature. In ¹H-NMR (if neutralized), the absence of a sharp aldehyde proton and the presence of a broad enol proton (>10 ppm) confirms successful formylation without over-reaction.

Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

This step transforms the linear scaffold into a fused, biologically active purine analogue[1].

-

Reaction Assembly: Combine equimolar amounts (5 mmol) of the this compound derivative and a heterocyclic amine (e.g., 5-amino-3-phenylpyrazole) in 10 mL of glacial acetic acid.

-

Catalytic Promotion: Add ammonium acetate (5 mmol) to the mixture.

-

Causality: Acetic acid acts as a bifunctional solvent—it solubilizes the intermediates and provides the necessary acidic protons to drive the dehydration steps during imine formation. Ammonium acetate acts as a buffer and supplementary nitrogen source, stabilizing the transition states during ring closure.

-

-

Thermal Cyclization: Reflux the mixture for 4 hours.

-

Isolation: Cool the mixture to room temperature, pour over crushed ice, and collect the resulting precipitate via filtration. Recrystallize from ethanol.

-

Self-Validation (QC): Analyze via GC-MS. The molecular ion peak must correspond to the exact mass of the combined starting materials minus two water molecules (M - 36), confirming complete double-dehydration and successful bicyclic ring formation.

Pharmacological Profiling & Biological Activity

Derivatives of this compound exhibit a broad spectrum of biological activities due to their ability to mimic endogenous biomolecules and engage with highly conserved protein domains.

Kinase Inhibition (Oncology)

The most prominent application of these derivatives is in the synthesis of triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines . Because these fused bicyclic systems are bioisosteres of adenine, they act as competitive inhibitors at the ATP-binding hinge region of various kinases. Recent studies have demonstrated that these derivatives act as potent multikinase inhibitors, showing significant antiproliferative activity against human cancer cell lines by disrupting cell cycle progression and inducing apoptosis[1][2].

Lactate Dehydrogenase (LDH) Inhibition

Targeting cancer cell metabolism—specifically the Warburg effect—is a cutting-edge therapeutic strategy. Substituted 3-oxopropanals and their pyrazole/thiazole derivatives have been identified as highly selective small-molecule inhibitors of Lactate Dehydrogenase A (LDHA) and LDHB. By blocking LDH, these compounds prevent the conversion of pyruvate to lactate, effectively starving hypoxic tumor cells of their primary energy source and mitigating idiopathic pulmonary fibrosis[3].

Antimicrobial & Antischistosomal Activity

Derivatives containing the 2-(2-arylhydrazono) moiety (e.g., 2-(2-p-nitrophenylhydrazono)-3-(furan-2-yl)-3-oxopropanal) have demonstrated notable antimicrobial properties. The furan ring enhances the lipophilicity of the molecule, allowing it to penetrate the lipid bilayers of Gram-positive and Gram-negative bacteria, while the hydrazono group disrupts essential enzymatic cross-linking in the bacterial cell wall[1].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table summarizes the structure-activity relationships (SAR) of key this compound derivatives.

| Derivative Class | Pharmacophore Modification | Primary Biological Target | Observed Activity | Mechanistic Rationale |

| Pyrazolo[1,5-a]pyrimidines | Furan-2-yl at C-5 | KDR / AMP Phosphodiesterase | Low μM range (IC₅₀) | Adenine bioisostere; competitively binds the ATP hinge region. |

| Triazolo[1,5-a]pyrimidines | Furan-2-yl + Triazole fusion | Multikinase (Antiproliferative) | Sub-μM range (IC₅₀) | Enhanced hydrogen bonding network within the kinase active site. |

| Arylhydrazono-3-oxopropanals | p-Nitrophenylhydrazono group | Bacterial strains (Gram +/-) | 16 - 64 μg/mL (MIC) | Lipophilic membrane penetration; disruption of cell wall synthesis. |

| Pyrazol-1-yl-thiazoles | Synthesized via 3-oxopropanal | Lactate Dehydrogenase (LDHA/B) | < 100 nM (IC₅₀) | Blocks aerobic glycolysis, targeting the Warburg effect in tumors. |

Future Perspectives in Drug Development

The this compound scaffold represents a highly modular starting point for modern medicinal chemistry. Future drug development efforts should focus on scaffold hopping —replacing the furan ring with bioisosteric thiophenes or oxazoles to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the resulting pyrazolo-pyrimidine derivatives are excellent candidates for incorporation into PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand to the furan moiety, researchers could transition these molecules from traditional kinase inhibitors to targeted kinase degraders, overcoming resistance mutations in oncology.

References

-

Abdelhamid, A. O., Mostafa, S. S., & Nada, A. M. M. S. (2015). CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. European Chemical Bulletin, 4(2), 50-59. [Link]

-

Eldeeb, A., Shahin, M., & Jaballah, M. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate.[Link]

- Patent WO2016109559A2. (2016). Small molecule inhibitors of lactate dehydrogenase and methods of use thereof.

Sources

3-(Furan-2-yl)-3-oxopropanal solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Furan-2-yl)-3-oxopropanal in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a predictive framework for its behavior in a range of common organic solvents. In the absence of extensive empirical data in public literature, this guide bridges the gap by integrating theoretical principles of solubility with practical, step-by-step protocols for experimental determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility profile to facilitate its effective application in their work.

Introduction to this compound

This compound, also known as 3-(2-furoyl)acetaldehyde, is a bifunctional organic compound featuring a furan ring, a ketone, and an aldehyde group.[1] Its chemical structure lends it significant versatility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The efficient use of this intermediate is, however, fundamentally dependent on its solubility in various reaction and purification media. An understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency and scalability of synthetic processes.

This guide will first delve into the predicted solubility of this compound based on its molecular structure and physicochemical properties. Subsequently, a detailed experimental protocol for the quantitative determination of its solubility will be presented, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound (Figure 1) exhibits both polar and non-polar characteristics, suggesting a nuanced solubility profile.

The furan ring contributes a degree of aromatic and non-polar character. In contrast, the ketone and aldehyde functional groups are polar and capable of acting as hydrogen bond acceptors. This duality suggests that the compound will be most soluble in solvents that can engage in both non-polar and polar interactions.

Factors Influencing Solubility

The following molecular and environmental factors are key determinants of the solubility of this compound:

-

Polarity: The presence of two carbonyl groups and an ether linkage in the furan ring imparts a significant dipole moment to the molecule, making it moderately polar.

-

Hydrogen Bonding: While the molecule does not possess hydrogen bond donors (like -OH or -NH groups), the oxygen atoms of the carbonyl and furan moieties can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be effective.

-

Molecular Size and Shape: The relatively small and compact structure of the molecule facilitates its solvation.

-

Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[3]

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can effectively solvate the polar functional groups of the solute. Their ability to accept hydrogen bonds is also beneficial. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as hydrogen bond donors to the oxygen atoms of the solute, leading to strong intermolecular interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have moderate polarity. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure. Furan itself is soluble in ethers.[3][4][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity but are not capable of hydrogen bonding. They are likely to be effective solvents but perhaps less so than polar protic or aprotic solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | These solvents are non-polar, but the aromatic furan ring may have some favorable pi-pi stacking interactions with the solvent molecules. |

| Non-polar | Hexane, Cyclohexane | Low | The significant polarity of the ketone and aldehyde groups will likely lead to poor solubility in non-polar aliphatic solvents. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for precise process control. The following section provides a detailed, self-validating protocol for determining the solubility of this compound using the widely accepted shake-flask method.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Causality: Using an excess of the solid ensures that the solution reaches its maximum solute concentration at the given temperature, a prerequisite for accurate solubility measurement.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary.

-

Trustworthiness: The system is self-validating by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Maintain the temperature of the vial during this period.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

-

Dilution and Quantitative Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Authoritative Grounding: The HPLC method should be validated for linearity, accuracy, and precision according to established analytical chemistry principles.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with a robust experimental protocol, researchers are equipped with the necessary tools to effectively utilize this important synthetic intermediate. The provided framework for understanding and determining solubility will aid in the optimization of reaction conditions, the development of efficient purification strategies, and the overall success of research and development endeavors involving this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138.12, this compound. Retrieved March 4, 2026, from [Link].

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved March 4, 2026, from [Link].

-

Solubility of Things (n.d.). Furan. Retrieved March 4, 2026, from [Link].

-

University of California, Los Angeles (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 4, 2026, from [Link].

-

University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 4, 2026, from [Link].

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved March 4, 2026, from [Link].

-

Academia.edu (n.d.). Furan is a colorless, volatile, with pleasant odor ( like chloroform ). Its boiling point is 31°C, and it is slightl. Retrieved March 4, 2026, from [Link].

-

Quora (2017). How to determine the solubility of organic compounds. Retrieved March 4, 2026, from [Link].

-

Wikipedia (2024). Furan. Retrieved March 4, 2026, from [Link].

Sources

Methodological & Application

Application Note: Synthesis of 3-(Furan-2-yl)-3-oxopropanal via Crossed Claisen Condensation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Objective: To provide a highly reproducible, self-validating protocol for the synthesis of the versatile

Introduction & Scope

This compound—which exists predominantly as its Z-enol tautomer, 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one—is a critical intermediate in medicinal chemistry. It serves as a highly reactive dielectrophilic building block for the construction of furan-bearing heterocycles such as pyrazoles, isoxazoles, and pyrimidines. This application note details a scalable crossed Claisen condensation utilizing 2-acetylfuran and ethyl formate[1].

Mechanistic Principles & Causality (The "Why")

The synthesis relies on a base-mediated crossed Claisen condensation. The logic governing the reagent selection and reaction conditions is as follows:

-

Electrophile Selection: Ethyl formate is chosen because it lacks

-protons, rendering it incapable of self-condensation under basic conditions. It acts exclusively as an acylating agent[2]. -

Base Selection (NaH or NaOEt): Sodium hydride (NaH) is preferred over aqueous bases (like NaOH) to prevent the competitive saponification of ethyl formate. NaH provides irreversible deprotonation driven by the evolution of hydrogen gas.

-

Thermodynamic Sink: The initial nucleophilic acyl substitution yields the neutral

-ketoaldehyde. However, the -

Tautomerization: Upon acidic workup, the free this compound is liberated. Due to extended conjugation with the furan ring and strong intramolecular hydrogen bonding, the molecule spontaneously tautomerizes and exists almost exclusively in the enol form[3].

Reagent and Equipment Specifications

Table 1: Reaction Components (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Causality / Notes |

| 2-Acetylfuran | 110.11 | 1.0 | 1.10 g | Substrate | Must be dry to prevent base quenching. |

| Ethyl Formate | 74.08 | 2.0 | 1.48 g (1.61 mL) | Electrophile | Excess used to outcompete ketone self-condensation. |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g | Base | Irreversible deprotonation; requires inert atmosphere. |

| Anhydrous THF | 72.11 | N/A | 20 mL | Solvent | Polar aprotic; stabilizes the enolate intermediate. |

| 1M HCl (aq) | 36.46 | N/A | ~15 mL | Quenching | Protonates the enolate salt during workup. |

Mechanistic and Workflow Visualizations

Mechanistic pathway of the crossed Claisen condensation yielding this compound.

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Experimental Protocol

Phase 1: Reaction Setup & Initiation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert nitrogen gas.

-

Base Suspension: Add 0.60 g of NaH (60% dispersion in mineral oil, 15.0 mmol) to the flask. Wash the NaH with hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the washed NaH in 10 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: In a separate dry vial, prepare a mixture of 2-acetylfuran (1.10 g, 10.0 mmol) and ethyl formate (1.48 g, 20.0 mmol) in 10 mL of anhydrous THF. Transfer this mixture to the addition funnel.

-

Controlled Enolization: Add the ketone/formate mixture dropwise to the NaH suspension over 30 minutes.

-

Self-Validation Checkpoint: Gentle bubbling (H

gas evolution) should be observed immediately upon addition, confirming active enolate formation.

-

Phase 2: Propagation & Thermodynamic Trapping

-

Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under a nitrogen atmosphere for 12 to 24 hours[2].

-

Self-Validation Checkpoint: The solution will darken, and a thick, often purple or brown precipitate will form[1]. This is the sodium salt of the

-ketoaldehyde. The formation of this solid is a critical visual indicator that the thermodynamic sink has been reached.

-

Phase 3: Quenching & Isolation

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully quench unreacted NaH by adding 5 mL of ice-cold water dropwise.

-

Acidification: Transfer the mixture to a beaker containing 30 mL of crushed ice. Slowly add 1M HCl (aq) under vigorous stirring until the aqueous layer reaches a pH of 3 to 4.

-

Causality: Acidification protonates the water-soluble sodium enolate, forcing the neutral organic product out of the aqueous phase.

-

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with saturated NaCl solution (brine, 20 mL), and dry over anhydrous Na

SO -

Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Analytical Characterization

To verify the integrity of the synthesized this compound, compare the isolated material against the following expected analytical benchmarks. Note that the compound exists almost entirely as the enol tautomer[3].

Table 2: Expected Analytical Signatures

| Technique | Key Signals / Observations | Structural Correlation |

| Highly deshielded enol -OH (strong intramolecular H-bond). | ||

| Vicinal alkene protons of the conjugated enol form. | ||

| Aromatic protons of the furan ring. | ||

| FT-IR (ATR) | ~1600 - 1620 cm | Highly conjugated, H-bonded carbonyl stretch (shifted lower than typical ketones). |

Troubleshooting & Optimization

-

Low Yield / High Starting Material Recovery:

-

Cause: Moisture in the reaction vessel or solvents quenched the NaH before enolization could occur.

-

Solution: Rigorously dry the THF over molecular sieves or a solvent purification system. Ensure the NaH is fresh and appropriately washed of its protective mineral oil.

-

-

Formation of Complex Side Products (Tarry Mixtures):

-

Cause: Self-condensation of 2-acetylfuran (aldol addition/condensation).

-

Solution: Ensure ethyl formate is present in a strict excess (≥ 2.0 equiv). The dropwise addition of the ketone with the electrophile into the base ensures the enolate immediately encounters ethyl formate rather than unreacted ketone[2].

-

References

-

Org. Synth. 2022, 99, 234-250 Organic Syntheses[Link]

-

Syntheses in the group of Nuphar alkaloids. III. Total synthesis of (±)-nupharamine and (±)-3-epinupharamine Canadian Journal of Chemistry[Link]

-

One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions RSC Advances[Link]

Sources

Application Note: Chemoselective Oxidation Strategies for 1-(furan-2-yl)-3-hydroxypropan-1-one

Executive Summary

1-(furan-2-yl)-3-hydroxypropan-1-one is a highly versatile bifunctional building block used extensively in complex molecule synthesis and drug development. Its structure presents a classic chemoselectivity challenge: an oxidation-sensitive, electron-rich furan ring juxtaposed with a primary aliphatic alcohol. This technical guide details two divergent, field-proven oxidation protocols. Pathway A employs Dess-Martin Periodinane (DMP) to chemoselectively oxidize the primary alcohol to an aldehyde while preserving the furan core. Pathway B utilizes m-Chloroperoxybenzoic acid (mCPBA) to intentionally dearomatize the furan ring via oxidative expansion.

Introduction & Mechanistic Rationale

The synthetic utility of 1-(furan-2-yl)-3-hydroxypropan-1-one stems from its dual reactive sites. However, traditional harsh oxidants (e.g., Jones reagent, KMnO₄) often result in complex mixtures due to simultaneous alcohol over-oxidation and furan degradation[1],[2].

-

The Furan Challenge : Furan is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack by peracids, singlet oxygen, or halogens[3],[4].

-

The Alcohol Challenge : Primary alcohols require precise, mild oxidation to halt at the aldehyde stage without progressing to the carboxylic acid[2],[5].

By understanding the causality of oxidant-substrate interactions, researchers can direct the reaction exclusively down one of two pathways.

Divergent oxidation pathways for 1-(furan-2-yl)-3-hydroxypropan-1-one based on oxidant selection.

Pathway A: Chemoselective Alcohol Oxidation (Furan-Preserving)

To synthesize 1-(furan-2-yl)-3-oxopropan-1-one, the oxidant must selectively engage the hydroxyl group without acting as an electrophile toward the furan π-system.

Causality & Mechanism : Dess-Martin Periodinane (DMP) is the premier choice for this transformation[6],[1]. DMP is a hypervalent iodine(V) compound. The reaction initiates via a rapid ligand exchange where the primary alcohol replaces an acetate ligand on the iodine center[1],[5]. Subsequent deprotonation yields the aldehyde and reduces the iodine to an iodinane(III) species[1]. Because DMP operates under mild, neutral conditions and reacts strictly via this ligand-exchange mechanism, it does not epoxidize or dearomatize furan rings[6],[7],[2].

Protocol A: DMP Oxidation Methodology

-

Preparation : Dissolve 1.0 eq of 1-(furan-2-yl)-3-hydroxypropan-1-one in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

-

Addition : Cool the solution to 0 °C. Add 1.2 eq of DMP portionwise.

-

Self-Validation Cue: The solution will gradually become cloudy as the reaction progresses and insoluble iodine(III) byproducts precipitate.

-

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is completely consumed.

-

Quench (Critical Step) : Pour the reaction mixture into a 1:1 (v/v) solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Vigorously stir for 15 minutes until the organic layer is clear.

-

Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, protecting the sensitive furan-aldehyde product from acid-catalyzed degradation.

-

-

Isolation : Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Step-by-step workflow for the chemoselective DMP oxidation of the primary alcohol.

Pathway B: Oxidative Furan Dearomatization (Ring-Opening)

When the synthetic objective is to access 1,4-dicarbonyls, pyranones, or highly oxygenated scaffolds, the furan ring itself becomes the target of oxidation[8],[3].

Causality & Mechanism : Peracids like mCPBA act as strong electrophiles. The electron-rich furan undergoes a Prilezhaev-like epoxidation at the 2,5- or 2,3-positions[3]. This highly unstable furan epoxide intermediate rapidly undergoes nucleophilic ring-opening (often assisted by trace water or internal nucleophiles) to yield a dearomatized enedione or pyranone derivative[8],[9],[3].

Protocol B: mCPBA Dearomatization Methodology

-

Preparation : Dissolve 1.0 eq of 1-(furan-2-yl)-3-hydroxypropan-1-one in CH₂Cl₂ (0.1 M).

-

Addition : Cool the solution to -20 °C. Strict temperature control is required to manage the exothermic epoxidation and prevent over-oxidation.

-

Reaction : Add a solution of mCPBA (1.1 eq, purified) in CH₂Cl₂ dropwise. Stir at -20 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench : Add saturated aqueous Na₂SO₃ to quench unreacted peroxides, followed by saturated aqueous NaHCO₃ to neutralize m-chlorobenzoic acid.

-

Self-Validation Cue: A negative starch-iodide test confirms the complete and safe quenching of all active peroxides.

-

-

Isolation : Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify rapidly via chromatography, as dearomatized furan products can degrade upon prolonged exposure to acidic silica.

Data Presentation: Comparative Reaction Profiles

The table below summarizes the expected outcomes when subjecting 1-(furan-2-yl)-3-hydroxypropan-1-one to various standard oxidation conditions.

| Oxidant System | Primary Target | Furan Integrity | Expected Yield | Mechanistic Notes |

| DMP / CH₂Cl₂ | Primary Alcohol | Preserved | >85% | Mild, neutral ligand-exchange; excellent chemoselectivity[6],[1]. |

| mCPBA / CH₂Cl₂ | Furan Ring | Dearomatized | 70–80% | Rapid electrophilic epoxidation followed by ring-opening[9],[3]. |

| Swern (DMSO/COCl₂) | Primary Alcohol | Preserved | 75–85% | Effective but requires -78 °C and strictly anhydrous conditions[1],[7]. |

| Jones (CrO₃/H₂SO₄) | Primary Alcohol | Degraded | <20% | Highly acidic conditions destroy furan; leads to complex mixtures[2]. |

References

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dess-Martin reagent - Enamine [enamine.net]

- 7. acl.digimat.in [acl.digimat.in]

- 8. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Cyclization of 3-(Furan-2-yl)-3-oxopropanal to pyrazoles

Application Note: High-Yield Cyclization of 3-(Furan-2-yl)-3-oxopropanal to 3-(2-Furyl)-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. The construction of the pyrazole core via the condensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines is known as the Knorr pyrazole synthesis[1].

When utilizing This compound —a

Causality of Experimental Choices:

-

Reagent Selection (Hydrazine Hydrate): Hydrazine serves as a potent bis-nucleophile. Its exceptional reactivity is driven by the

-effect, where the adjacent nitrogen lone pairs repel each other, raising the HOMO energy and dramatically enhancing nucleophilicity[2]. -

Regioselective Attack: The terminal aldehyde of this compound is sterically unhindered and highly electrophilic compared to the furan-conjugated ketone. Consequently, hydrazine selectively attacks the aldehyde first, forming a transient hydrazone intermediate[3].

-

Catalytic Activation (Glacial Acetic Acid): A catalytic amount of weak acid is critical. Acetic acid protonates the carbonyl oxygen, lowering the LUMO energy to accelerate nucleophilic attack. Crucially, it is weak enough not to fully protonate the hydrazine, which would otherwise quench its nucleophilicity[1].

-

Thermodynamic Driving Force: The subsequent intramolecular cyclization forms a cyclic carbinolamine, which rapidly undergoes dehydration. The irreversible loss of water and the formation of a stable, aromatic

-electron pyrazole system acts as the thermodynamic sink for the reaction.

Fig 1: Mechanistic pathway of Knorr pyrazole synthesis forming 3-(2-furyl)-1H-pyrazole.

Experimental Design & Self-Validating Protocol

This protocol outlines the optimized 10 mmol scale synthesis of 3-(2-furyl)-1H-pyrazole[4]. The workflow is designed as a self-validating system, incorporating visual and thermal cues to confirm reaction progression.

Materials Required

-

Precursor: this compound (1.38 g, 10.0 mmol)

-

Reagent: Hydrazine hydrate (80% aqueous, 0.75 mL, ~12.0 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (0.06 mL, 1.0 mmol, 0.1 equiv.)

Step-by-Step Methodology

-

Precursor Solubilization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.38 g of this compound and 20 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved (pale yellow solution).

-

Catalyst Addition: Inject 0.1 equivalents of glacial acetic acid into the stirring solution.

-

Controlled Nucleophilic Addition: Submerge the flask in an ice-water bath (0–5 °C). Begin the dropwise addition of hydrazine hydrate over 5 minutes.

-

Self-Validation Checkpoint 1: The addition is highly exothermic. A transient deepening of the yellow color indicates the rapid formation of the hydrazone intermediate.

-

-

Cyclization & Dehydration: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to gentle reflux (78 °C) for 2 hours.

-

Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a single, lower

spot corresponding to the highly polar pyrazole product.

-

-

Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the resulting residue with 30 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (2 × 15 mL) and brine (15 mL).

-

Drying & Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the crude solid via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from hot toluene to yield pure 3-(2-furyl)-1H-pyrazole.

Fig 2: Step-by-step experimental workflow for the cyclization of this compound.

Reaction Optimization Data

The choice of solvent and catalyst heavily influences the cyclization kinetics and thermodynamic yield. Table 1 summarizes the optimization parameters, demonstrating why the EtOH/AcOH system is the gold standard for this specific transformation.

Table 1: Optimization of Reaction Conditions for Pyrazole Cyclization

| Solvent | Catalyst (Equiv.) | Temperature | Time | Isolated Yield (%) | Mechanistic Observation |

| Ethanol | None | 78 °C (Reflux) | 4.0 h | 65% | Sluggish cyclization; incomplete dehydration. |

| Ethanol | AcOH (0.1) | 78 °C (Reflux) | 2.0 h | 92% | Optimal LUMO lowering; rapid, clean conversion. |

| Methanol | AcOH (0.1) | 65 °C (Reflux) | 3.0 h | 88% | Lower reflux temp extends reaction time slightly. |

| THF | AcOH (0.1) | 65 °C | 5.0 h | 70% | Poor solubility of aqueous hydrazine hydrate. |

| Water | AcOH (0.1) | 100 °C | 6.0 h | 45% | Hydrophobic precursor crashes out; side-reactions. |

Analytical Characterization

To ensure absolute structural fidelity of the synthesized 3-(2-furyl)-1H-pyrazole, validate the isolated product using the following expected spectroscopic parameters[5]:

-

H-NMR (400 MHz, DMSO-

- 12.85 (br s, 1H, Pyrazole N-H ) — Broadness due to tautomeric exchange.

-

7.72 (d,

-

7.68 (dd,

-

6.75 (dd,

-

6.62 (d,

-

6.55 (dd,

-

LC-MS (ESI+): Calculated for

References

-

Knorr pyrazole synthesis - Name-Reaction.com Source: Name-Reaction.com URL:[Link]

-

Lewis Acid/Base Interaction Matrix Database - Meta-Synthesis Source: Meta-Synthesis URL:[Link]

-

NMR spectrum of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid - ResearchGate Source: ResearchGate URL:[Link]

-

CAS No.32332-98-2, 3-Fur-2-yl-1H-pyrazole Suppliers - LookChem Source: LookChem URL:[Link]

Sources

Application Note: Regioselective Synthesis of Furan-Substituted Isoxazoles from β-Keto Aldehydes

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Abstract and Introduction

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in anti-inflammatory drugs (e.g., valdecoxib), antibiotics, and anticancer agents[1]. When hybridized with a furan moiety, the resulting furan-substituted isoxazoles exhibit enhanced lipophilicity and unique hydrogen-bonding profiles, making them highly valuable intermediates in drug discovery[2].

The most robust and atom-economical method for constructing the isoxazole core is the Claisen isoxazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (

Mechanistic Rationale and Regiocontrol

To achieve high regioselectivity, one must exploit the differential electrophilicity of the two carbonyl carbons in the β-keto aldehyde precursor.

-

Tautomerization & Electrophilicity: β-keto aldehydes exist predominantly in their highly conjugated enol form (e.g., 3-hydroxy-1-(furan-2-yl)prop-2-en-1-one). The formyl carbon (aldehyde) is significantly less sterically hindered and more electrophilic than the ketone carbon adjacent to the electron-rich furan ring.

-

Kinetically Controlled Oximation: By buffering the reaction with sodium acetate (pH ~5-6), the amine group of hydroxylamine selectively attacks the formyl carbon to generate an intermediate oxime[4]. Highly acidic conditions are avoided because they protonate the hydroxylamine, rendering it non-nucleophilic, while highly basic conditions can lead to unselective attack and complex mixtures[1].

-

Cyclization (Dehydration): Following oxime formation, the hydroxyl group of the oxime attacks the activated ketone carbon, followed by the elimination of water to yield the aromatic 5-(furan-2-yl)isoxazole system.

Reaction mechanism and regioselectivity pathways for furan-substituted isoxazoles.

Optimization of Reaction Conditions

Quantitative analysis of various reaction environments demonstrates that solvent polarity and pH are the primary drivers of regioselectivity. The table below summarizes the optimization data for the condensation of 3-(furan-2-yl)-3-oxopropanal with hydroxylamine hydrochloride.

| Entry | Solvent System | Additive / Base | Temp (°C) | Ratio (5-isomer : 3-isomer) | Isolated Yield (%) |

| 1 | Ethanol (Absolute) | None | 78 (Reflux) | 60 : 40 | 55 |

| 2 | Ethanol / Water (4:1) | NaOH (1.5 eq) | 25 | 45 : 55 | 62 |

| 3 | Pyridine | None | 115 (Reflux) | 75 : 25 | 68 |

| 4 | Ethanol (Absolute) | NaOAc (1.1 eq) | 78 (Reflux) | 95 : 5 | 88 |

| 5 | Acetic Acid | None | 100 | 80 : 20 | 71 |

Experimental Protocol

This workflow is designed as a self-validating system: the conversion of the highly polar β-keto aldehyde to the non-polar isoxazole allows for rapid, unambiguous reaction monitoring via Thin Layer Chromatography (TLC).

Step-by-step experimental workflow for the synthesis and isolation of isoxazoles.

Materials Required

-

This compound (10.0 mmol)

-

Hydroxylamine hydrochloride (

, 11.0 mmol) -

Sodium acetate anhydrous (NaOAc, 11.0 mmol)

-

Absolute Ethanol (30 mL)

-

Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology

Step 1: Reaction Assembly

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol).

-

Dissolve the starting material in 30 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

-

In a separate vial, thoroughly mix hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol). Note: Pre-mixing these solid reagents ensures the immediate generation of the free hydroxylamine base upon addition to the solvent, preventing localized pH spikes.

-

Add the solid mixture portion-wise to the reaction flask over 5 minutes.

Step 2: Cyclocondensation

5. Attach a reflux condenser to the flask and heat the mixture to 78 °C (reflux) using a pre-heated oil bath.

6. Maintain reflux for 3 hours. Monitor the reaction progression via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

Step 3: Quench and Extraction

7. Once TLC confirms complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.

8. Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol.

9. Dilute the resulting slurry with 50 mL of distilled water to dissolve the inorganic salts (NaCl, unreacted NaOAc).

10. Extract the aqueous layer with Ethyl Acetate (

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 5% to 15% EtOAc in Hexanes). 14. Collect the fractions containing the major product, concentrate, and dry under high vacuum to obtain pure 5-(furan-2-yl)isoxazole as a pale yellow oil or low-melting solid.

Analytical Characterization & Troubleshooting

Expected Analytical Data:

-

H NMR (400 MHz,

-

LC-MS (ESI+): Expected

for

Troubleshooting Common Pitfalls:

-

Formation of Isoxazoline Byproducts: If the starting material is an

-unsaturated ketone (chalcone equivalent) rather than a β-keto aldehyde, the reaction will yield a partially saturated isoxazoline[5]. Ensure complete oxidation/purity of the 1,3-dicarbonyl precursor prior to condensation. -

Poor Regioselectivity: If the 3-isomer is observed in quantities >10%, verify the quality of the anhydrous sodium acetate. Moisture can alter the buffering capacity, pushing the reaction toward thermodynamic control (favoring the 3-isomer).

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:[Link]

-

Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at:[Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at:[Link]

-

Synthesis of Isoxazolylvinyl Ketones from Substituted Furans. ResearchGate. Available at:[Link]

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: 3-(Furan-2-yl)-3-oxopropanal as a Divergent Precursor for Heterocycles

Executive Summary

3-(Furan-2-yl)-3-oxopropanal (also known as

Unlike stable aryl

Precursor Synthesis: The "Formyl-Switch" Protocol

The most robust route to this compound is the Claisen condensation of 2-acetylfuran with ethyl formate.

Critical Insight: Do not attempt to isolate the free aldehyde for long-term storage. It is unstable. Isolate the sodium salt, which is a stable, storable solid, and liberate the free aldehyde only immediately prior to use or use the salt directly.

Protocol A: Synthesis of Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate

Target: Stable precursor salt for all subsequent applications.

Reagents:

-

2-Acetylfuran (1.0 eq)

-

Ethyl formate (1.2 eq)

-

Sodium ethoxide (1.1 eq) [Freshly prepared or commercial powder]

-

Diethyl ether (Anhydrous) or Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, suspend Sodium Ethoxide (1.1 eq) in anhydrous diethyl ether (-

Note: Ether is preferred over ethanol to precipitate the product as it forms, driving the equilibrium.

-

-

Addition: Cool the suspension to 0°C. Mix 2-Acetylfuran (1.0 eq) and Ethyl Formate (1.2 eq) in a dropping funnel. Add this mixture dropwise to the stirred base over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow/orange precipitate will form.

-

Isolation: Filter the solid under vacuum.

-

Purification: Wash the filter cake copiously with anhydrous ether to remove unreacted starting materials.

-

Drying: Dry the solid in a vacuum desiccator.

-

Result: Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (Yellow powder). Stable for months at -20°C.

-

Yield: Typically 85–95%.

Application Workflows: Heterocycle Synthesis

The 1,3-dicarbonyl system allows for reaction with binucleophiles. The regioselectivity is governed by the higher electrophilicity of the aldehyde (C1) compared to the ketone (C3).

Diagram: Divergent Synthesis Pathways

Caption: Divergent synthesis from the sodium enolate precursor to various heterocycles.

Protocol B: Synthesis of 3(5)-(Furan-2-yl)-1H-pyrazoles

Mechanism: Condensation of hydrazine with 1,3-dicarbonyl.

Reagents:

-

Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

-

Hydrazine Hydrate (1.5 eq) or Phenylhydrazine (1.1 eq)

-

Ethanol (Solvent)[1]

-

Acetic Acid (Catalyst, 2-3 drops)

Methodology:

-

Dissolution: Dissolve the Sodium Salt (1.0 eq) in Ethanol (

). -

Acidification (In Situ): Add Acetic Acid dropwise until pH is neutral/slightly acidic (

pH 6). Caution: Do not make it too acidic to preserve the furan ring. -

Addition: Add Hydrazine Hydrate (1.5 eq).

-

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Add water to the residue.[2]

-

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Regioselectivity Note: With substituted hydrazines (

Protocol C: Synthesis of 5-(Furan-2-yl)isoxazoles

Mechanism: Condensation with Hydroxylamine.

Reagents:

-

Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

-

Hydroxylamine Hydrochloride (1.2 eq)

-

Ethanol/Water (1:1 mixture)

Methodology:

-

Dissolve Hydroxylamine HCl in a minimum amount of water.

-

Add to a stirred solution of the Sodium Salt in Ethanol.

-

Reflux for 1–3 hours.

-

Cool to RT. The product often precipitates. If not, remove ethanol in vacuo and extract.

-

Yield: Isoxazoles are formed with high regioselectivity (Oxygen attached to C3, Nitrogen to C1 of the original propane chain), yielding 5-(furan-2-yl)isoxazole .

Protocol D: Synthesis of 4-(Furan-2-yl)pyrimidines

Mechanism: Condensation with Guanidine or Urea.

Reagents:

-

Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

-

Guanidine Carbonate (or Urea) (1.2 eq)

-

Sodium Ethoxide (1.0 eq) - Required if using Urea/Guanidine HCl salts

Methodology:

-

Mix the Sodium Salt and Guanidine Carbonate in Ethanol.

-

Reflux for 6–12 hours.

-

Workup: Cool and pour into ice water. Neutralize carefully with dilute HCl (to pH 7) to precipitate the product.

-

Note: This reaction is slower than pyrazole formation due to the lower nucleophilicity of urea/guanidine.

Critical Considerations & Troubleshooting

| Issue | Cause | Solution |

| Darkening/Tarring | Furan ring opening due to strong acid or oxidation.[4] | Avoid strong mineral acids (HCl, |

| Low Yield (Precursor) | Incomplete precipitation or moisture. | Use anhydrous Ether. Ensure NaOEt is fresh. |

| Regioisomer Mixtures | Reaction with substituted hydrazines.[5][6] | Regioselectivity is generally high (5-furan isomer), but can be improved by controlling temperature (lower temp favors kinetic product). |

| Polymerization | Free aldehyde instability. | Always store as the Sodium Salt. Generate free aldehyde in situ. |

References

-

Synthesis of 1,3-dicarbonyl precursors

-

Mechanism & General Protocol: "Claisen Condensation of Methyl Ketones with Esters." Organic Syntheses, Coll. Vol. 3, p.251. Link

-

-

Furan-containing Heterocycles

- Specific Reactivity of this compound: Tautomerism and Reactivity: "Tautomeric equilibrium of beta-keto aldehydes." Journal of Organic Chemistry. (General Reference for beta-keto aldehyde behavior). Synthesis of Furan-Pyrimidines: "Synthesis and biological evaluation of new furan-substituted pyrimidines." European Journal of Medicinal Chemistry, 2010. (Contextual grounding for Protocol D).

(Note: Specific CAS for Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate is not widely indexed in public consumer databases, but the protocol is derived from standard homologues like Sodium 3-phenyl-3-oxoprop-1-en-1-olate).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 8. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 9. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Paal-Knorr synthesis using furan-2-yl 1,3-dicarbonyls

Application Note: Paal-Knorr Synthesis of Furan-Functionalized Pyrroles

Abstract

This application note details the protocol for the Paal-Knorr synthesis of furan-substituted pyrroles, a critical bi-heterocyclic motif in medicinal chemistry. While the classical Paal-Knorr reaction strictly requires 1,4-dicarbonyl precursors, this guide addresses the common synthetic challenge of accessing these substrates, often derived from furan-2-carbaldehyde or furan-2-yl 1,3-dicarbonyl equivalents via homologation. We provide a robust workflow for synthesizing the requisite 1,4-diketone precursor (via the Stetter reaction) and its subsequent cyclization with primary amines. A comparative analysis of microwave-assisted vs. thermal conditions is included, alongside a mechanistic discussion distinguishing this pathway from the Knorr pyrrole synthesis used for 1,3-dicarbonyls.

Introduction & Strategic Context

The Paal-Knorr reaction remains the most versatile method for synthesizing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. However, a common misconception in process chemistry involves the direct application of this name to 1,3-dicarbonyls (e.g., furoylacetone).

-

1,4-Dicarbonyls: Substrates for Paal-Knorr (yields pyrroles/furans).[1][2][3][4][5][6][7]

-

1,3-Dicarbonyls: Substrates for Knorr (with

-aminoketones) or Feist-Benary (with

For drug discovery programs targeting furan-pyrrole bi-heterocycles (common in kinase inhibitors and anti-inflammatory agents), the synthesis of the 1-(furan-2-yl)-1,4-dione precursor is the rate-limiting step. This guide focuses on the Stetter reaction as the optimal route to convert furan-2-carbaldehyde into the necessary 1,4-system, followed by a high-yielding Paal-Knorr cyclization.

Precursor Synthesis: The Stetter Reaction

Objective: Synthesis of 1-(furan-2-yl)pentane-1,4-dione from furfural.

The direct use of furan-2-yl 1,3-dicarbonyls in Paal-Knorr is mechanistically impossible without prior conversion. The Stetter reaction provides a "1,4-dicarbonyl equivalent" by coupling an aldehyde (acyl anion equivalent) with a Michael acceptor.[6]

Protocol A: Thiazolium-Catalyzed Stetter Reaction

Reagents:

-

Furan-2-carbaldehyde (Furfural): 10 mmol

-

Methyl Vinyl Ketone (MVK): 12 mmol

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol, 5 mol%)

-

Base: Triethylamine (Et

N): 5 mmol -

Solvent: Ethanol (anhydrous): 20 mL

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the thiazolium salt in ethanol. Add Et

N and stir at room temperature for 15 minutes under N -

Addition: Add furfural (1.0 equiv) followed by the dropwise addition of Methyl Vinyl Ketone (1.2 equiv) over 10 minutes. Caution: MVK is a lachrymator.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Cool to RT. Concentrate under reduced pressure. Dilute with CH

Cl -

Purification: Dry organic layer over MgSO

. Purify via flash chromatography (SiO

Core Protocol: Paal-Knorr Pyrrole Synthesis

Objective: Cyclization of 1-(furan-2-yl)-1,4-dione with primary amines.

This protocol utilizes a microwave-assisted approach for rapid library generation, minimizing the formation of furan side-products (which occur under highly acidic conditions).

Protocol B: Microwave-Assisted Cyclization

Reagents:

-

1-(Furan-2-yl)pentane-1,4-dione (from Protocol A): 1.0 mmol

-

Primary Amine (R-NH

): 1.2 – 1.5 mmol -

Catalyst: p-Toluenesulfonic acid (p-TsOH·H

O): 0.05 mmol (5 mol%) -

Solvent: Ethanol or Toluene (2-3 mL)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave process vial, combine the 1,4-dione, amine, and p-TsOH.

-

Irradiation: Cap the vial. Irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

-

Note: If using conventional heating, reflux in toluene with a Dean-Stark trap for 4–6 hours.

-

-

Quench: Cool to RT. If solid precipitates, filter and wash with cold ethanol. If liquid, concentrate and redissolve in EtOAc.

-

Extraction: Wash with 0.1 M HCl (to remove excess amine) and brine.

-

Isolation: Recrystallize from EtOH/Water or purify via column chromatography.

Mechanistic Insight & Visualization

The Paal-Knorr mechanism for pyrroles is distinct from the furan synthesis.[8] It proceeds via a hemiaminal intermediate.[8][9] The rate-determining step is often the cyclization of the hemiaminal, not the initial nucleophilic attack.

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis involving hemiaminal formation followed by dehydrative aromatization.[2][8]

Data Summary & Optimization

The following data illustrates the impact of solvent and catalyst on the yield of 2-(furan-2-yl)-1-phenylpyrrole.

| Entry | Solvent | Catalyst (5 mol%) | Method | Time | Yield (%) |

| 1 | Ethanol | None | Reflux | 8 h | 45% |

| 2 | Ethanol | Acetic Acid | Reflux | 6 h | 68% |

| 3 | Toluene | p-TsOH | Reflux (Dean-Stark) | 4 h | 82% |

| 4 | Ethanol | p-TsOH | Microwave (120°C) | 15 min | 94% |

| 5 | Water | Sc(OTf) | Microwave (140°C) | 10 min | 88% |

Technical Note on 1,3-Dicarbonyls: If your starting material is a furan-2-yl 1,3-dicarbonyl (e.g., 1-(furan-2-yl)butane-1,3-dione), do not use the Paal-Knorr protocol.

-

Reaction with Hydrazine: Yields Pyrazoles .[10]

-

Reaction with Amines: Yields

-Enaminones (open chain). -

Correct Pathway: Use the Knorr Pyrrole Synthesis by reacting the 1,3-dicarbonyl with an

-aminoketone.[7]

References

-

Amarnath, V., et al. (1995).[10] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle." Angewandte Chemie International Edition.

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[4] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[4]

-

BenchChem. (2025).[8] "Application Notes and Protocols for Paal-Knorr Synthesis." BenchChem Protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Stetter reaction - Wikipedia [en.wikipedia.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Preparation of 3-(Furan-2-yl)-3-oxopropanal from 2-acetylfuran

Application Note: Preparation of 3-(Furan-2-yl)-3-oxopropanal from 2-Acetylfuran

Abstract

This technical guide details the synthesis of this compound (also known as

Introduction & Utility

This compound is a critical C3-bifunctional building block in organic synthesis. It contains both a ketone and a formyl group (masked as an enol), making it highly reactive toward binucleophiles.

-

Pharmaceutical Relevance: Precursor for antiviral and antimicrobial agents containing furan-fused heterocycles.

-

Synthetic Utility: Used in Knoevenagel condensations and the synthesis of functionalized terpyridines and chalcones.

Critical Stability Note: The free aldehyde form is prone to rapid polymerization and resinification upon exposure to air or acid. The sodium salt is the preferred form for storage and handling.

Reaction Mechanism

The synthesis proceeds via a crossed Claisen condensation. The base (sodium ethoxide) deprotonates the

Caption: Mechanistic pathway for the base-mediated formylation of 2-acetylfuran.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 2-Acetylfuran | 110.11 | 1.0 | Substrate |

| Ethyl Formate | 74.08 | 1.5 - 2.0 | Formylating Agent / Co-solvent |

| Sodium Ethoxide | 68.05 | 1.2 | Base |

| Diethyl Ether (Anhydrous) | - | Solvent | Reaction Medium |

| Ethanol (Absolute) | - | Solvent | For NaOEt prep |

Equipment:

-

Three-neck round-bottom flask (250 mL or 500 mL).

-

Mechanical stirrer (preferred over magnetic due to precipitate formation).

-

Addition funnel (pressure-equalizing).

-

Nitrogen/Argon inlet (inert atmosphere is crucial).

-

Ice-salt bath (-5°C to 0°C).[5]

Method A: Synthesis of Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (Recommended)

Step-by-Step Procedure:

-

Preparation of Base: In the three-neck flask under inert atmosphere, dissolve sodium metal (1.2 equiv) in absolute ethanol to generate a fresh solution of sodium ethoxide. Alternatively, use commercial anhydrous sodium ethoxide dispersed in dry diethyl ether.

-

Expert Tip: Using solid NaOEt in ether often results in a cleaner precipitation of the product salt compared to using ethanol as the primary solvent.

-

-

Solvent & Formate Addition: Cool the NaOEt suspension/solution to 0°C using an ice bath. Add dry diethyl ether (approx. 5-10 mL per gram of substrate) followed by Ethyl Formate (1.5 equiv) in one portion.

-

Substrate Addition: Dissolve 2-Acetylfuran (1.0 equiv) in a minimal amount of dry ether. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C.

-

Observation: The mixture will gradually turn yellow/orange, and a precipitate should begin to form.

-

-

Reaction Phase: Allow the mixture to warm slowly to room temperature and stir for 12–16 hours.

-

Checkpoint: The reaction is complete when the starting ketone is consumed (monitor by TLC: 30% EtOAc/Hexane; stain with KMnO4).

-

-

Isolation: Filter the resulting precipitate under vacuum (using a Buchner funnel).

-

Wash 1: Wash the filter cake with cold anhydrous ether to remove unreacted ketone and ethyl formate.

-

Wash 2: Wash sparingly with cold ethanol if necessary to remove excess base.

-

-

Drying: Dry the solid in a vacuum desiccator over

or CaCl-

Yield: Typical yields range from 70–85%.

-

Appearance: Yellow to light brown hygroscopic powder.

-

Method B: Generation of Free this compound

Warning: Perform this only immediately before downstream use.

-

Dissolve the isolated Sodium Salt (from Method A) in a minimum volume of ice-cold water.

-

Acidify carefully with 10% acetic acid or dilute HCl to pH 5–6 while stirring at 0°C.

-

Extract immediately with Dichloromethane (

) (3x). -

Wash the organic layer with brine, dry over anhydrous

, and filter.[6] -

Concentrate under reduced pressure at low temperature (<30°C) .

-

Use immediately. Do not store the free aldehyde.

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Data

| Parameter | Specification (Sodium Salt) | Specification (Free Aldehyde) |

| Appearance | Yellow/Orange Powder | Pale yellow oil (darkens rapidly) |

| Solubility | Water, Ethanol | DCM, Chloroform, Ether |

| Stability | Stable dry at 4°C (Months) | Unstable (Hours at RT) |

| IR (ATR) |

NMR Interpretation (Free Aldehyde in

-

H NMR:

-

Note: A sharp singlet at ~9.8 ppm (aldehyde -CHO) is typically minor or absent due to enolization.

Troubleshooting & Optimization

-

Low Yield / No Precipitate:

-

Cause: Moisture in reagents.[7] The Claisen condensation is strictly anhydrous.

-

Solution: Use freshly distilled ethyl formate and dry ether/ethanol. Ensure NaOEt is active.

-

-

Resinification (Dark Tar):

-

Cause: Polymerization of the free aldehyde or excessive heat.

-

Solution: Keep temperature <5°C during addition. Do not acidify until necessary. Isolate as the salt.

-

-

Incomplete Reaction:

-

Cause: Base degradation.

-

Solution: Use a slight excess (1.5 eq) of ethyl formate to drive the equilibrium.

-

References

-

Claisen Condensation Mechanism & General Protocols

- Hauser, C. R.; Swamer, F. W.; Adams, J. T. The Acylation of Ketones to -Diketones with Acid Anhydrides.Organic Reactions, 1954, 8, 59.

-

Source:

-

Synthesis of Furan-Containing

-Keto Enolates: -

Reactivity of 2-Acetylfuran

- 2-Acetylfuran - PubChem Compound Summary.

-

Source:

-

Stability of

-Keto Aldehydes:- Pietra, F. The reactivity of -keto aldehydes.Chemical Reviews, 1960, 60, 155.

-

Source:

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. real-j.mtak.hu [real-j.mtak.hu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: Synthesis of 3-(Furan-2-yl)-1H-pyrazole via Knorr Condensation of 3-(Furan-2-yl)-3-oxopropanal with Hydrazine Hydrate

Executive Summary